9-Methyldecyl (5-Methylhexyl) Phthalate
Description
Properties
Molecular Formula |
C₂₆H₄₂O₄ |
|---|---|
Molecular Weight |
418.61 |
Synonyms |
1,2-Benzenedicarboxylic Acid 9-Methyldecyl (5-Methylhexyl) Ester |
Origin of Product |
United States |
Environmental Occurrence and Distribution Patterns of 9 Methyldecyl 5 Methylhexyl Phthalate
Global and Regional Environmental Prevalence of Phthalate (B1215562) Esters in Research Contexts
Phthalate esters are ubiquitous environmental contaminants, detected in numerous environmental compartments across the globe. nih.govresearchgate.net Research has consistently demonstrated their presence in air, water, sediment, soil, and biota. researchgate.netnih.govnih.gov The prevalence of specific phthalates often correlates with their production volumes and applications. While lower-molecular-weight phthalates have seen some decline in use due to regulatory pressures, the consumption of HMWPEs like DINP and DIDP has increased, suggesting a corresponding shift in their environmental occurrence. greenfacts.org
Studies from various regions have documented the widespread distribution of phthalates. For instance, research in South Africa has identified significant concentrations of various phthalates in river catchments. nih.gov Similarly, studies in Nigeria have found notable levels of phthalate esters in streams and their sediments. nih.govacademicjournals.org The global distribution is not limited to industrialized or populated areas; phthalates have been detected in remote environments, indicating their potential for long-range transport. nih.gov
The following table provides a general overview of commonly detected phthalate esters in environmental research, which serves as a backdrop for understanding the potential presence of 9-Methyldecyl (5-Methylhexyl) Phthalate.
| Phthalate Ester | Common Abbreviation | Molecular Weight Category |
| Dimethyl Phthalate | DMP | Low Molecular Weight |
| Diethyl Phthalate | DEP | Low Molecular Weight |
| Dibutyl Phthalate | DBP | Low Molecular Weight |
| Benzyl Butyl Phthalate | BBP | Low Molecular Weight |
| Di(2-ethylhexyl) Phthalate | DEHP | High Molecular Weight |
| Diisononyl Phthalate | DINP | High Molecular Weight |
| Diisodecyl Phthalate | DIDP | High Molecular Weight |
| Dioctyl Phthalate | DOP | High Molecular Weight |
This table is for illustrative purposes and includes commonly studied phthalates to provide context for the broader class of compounds to which this compound belongs.
**2.2. Detection of this compound and Analogous Branched Phthalates in Environmental Compartments
Given the limited direct data on this compound, this section draws on findings for analogous high-molecular-weight branched phthalates like DINP and DIDP.
High-molecular-weight phthalates are frequently detected in aquatic environments. researchgate.net Their low water solubility and hydrophobic nature mean they have a strong tendency to adsorb to suspended particles and accumulate in sediments. researchgate.netnih.gov Consequently, while concentrations in the water column may be relatively low, sediments often act as a significant sink for these compounds. nih.govnih.gov
Wastewater treatment plants are recognized as a major pathway for phthalates entering the aquatic environment. researchgate.net While treatment processes can remove a portion of these chemicals, residues are still present in the final effluent discharged into rivers and streams. researchgate.net Research has shown that HMWPEs like DEHP are among the most abundant phthalates in both surface water and sediments. researchgate.netnih.gov For example, a study of the Asunle stream in Nigeria found DEHP concentrations to be the highest among the phthalates tested in both water and sediment samples. nih.gov Given its similar chemical properties, this compound is expected to exhibit comparable behavior, with a high affinity for sediments and particulate matter in aquatic systems.
Representative Concentrations of High-Molecular-Weight Phthalates in Aquatic Environments from Various Studies:
| Environmental Compartment | Phthalate Ester | Concentration Range | Location of Study |
| Unfiltered River Water | DEHP | up to 9.76 ng/mL | Jukskei River, South Africa nih.gov |
| Filtered River Water | DEHP | up to 4.38 ng/mL | Jukskei River, South Africa nih.gov |
| River Sediment | DEHP | up to 4910 ng/g dry weight | Jukskei River, South Africa nih.gov |
| Stream Water | DEHP | up to 15.74 µg/L | Asunle Stream, Nigeria nih.gov |
| Stream Sediment | DEHP | up to 14.27 mg/kg | Asunle Stream, Nigeria nih.gov |
This table presents data for DEHP as a representative HMWPE to illustrate the potential concentration ranges in different aquatic compartments.
In terrestrial environments, HMWPEs are commonly found in soil and dust. ca.govresearchgate.net A primary source of these compounds in soil is the application of sewage sludge as fertilizer, as phthalates tend to concentrate in the sludge during wastewater treatment. researchgate.net Atmospheric deposition is another significant pathway for the contamination of soils and other surfaces. ca.gov
Indoor dust is a well-documented reservoir for phthalates, including HMWPEs. ca.gov Products such as vinyl flooring, wire insulation, and various consumer goods made with flexible PVC can release these plasticizers into the indoor environment, where they accumulate in dust. ca.gov This is a significant consideration as many HMWPEs, including DINP, are used in these applications. ca.govgreenfacts.org It is highly probable that this compound, if used in similar products, would also be present in indoor dust.
While HMWPEs have lower volatility compared to their lower-molecular-weight counterparts, they can still be released into the atmosphere. greenfacts.orggeomembrane.com They often adsorb to airborne particulate matter, which can then be transported over long distances. nih.gov This phenomenon of long-range atmospheric transport contributes to the presence of phthalates in remote regions, far from their original sources. nih.gov
The atmospheric transport of microplastics, to which phthalates can be sorbed, is another mechanism for their widespread distribution. nih.gov The transport efficiency can be influenced by factors such as particle size and morphology. nih.gov Although specific data on the atmospheric transport of this compound is not available, the established principles of long-range transport for other persistent organic pollutants and HMWPEs suggest that it has the potential for wide dispersal in the atmosphere. nih.gov
Source Apportionment and Release Pathways in Anthropogenic Environments
The primary sources of this compound and analogous HMWPEs in the environment are anthropogenic. The production, use, and disposal of products containing these compounds are the main release pathways. greenfacts.orgnih.gov
Key sources include:
Industrial emissions: Facilities that produce HMWPEs or manufacture plastic products using these compounds can release them into the environment through wastewater discharges and atmospheric emissions. greenfacts.org
Leaching from consumer products: A wide array of consumer goods, such as vinyl flooring, cables, hoses, and some packaging materials, contain HMWPEs. ca.govgreenfacts.org These plasticizers can leach, migrate, or volatilize from the products during their service life. greenfacts.orggeomembrane.com
Waste disposal: Landfills and waste incineration sites are significant sources of phthalate release. greenfacts.org Leachate from landfills can contaminate groundwater and surface water, while incomplete combustion during incineration can release phthalates into the atmosphere.
The widespread use of HMWPEs like DINP in various applications provides a model for the likely sources of this compound. ca.govgreenfacts.org Any product that requires flexible PVC is a potential source of this and other HMWPEs.
Environmental Fate and Transformation Dynamics of 9 Methyldecyl 5 Methylhexyl Phthalate
Biodegradation Pathways and Mechanisms
Biodegradation is considered the primary mechanism for the removal of phthalate (B1215562) esters from the environment. nih.govnih.gov The process is highly dependent on the molecular structure of the phthalate and the prevailing environmental conditions.
Microorganisms in soil, sediment, and water play a crucial role in the degradation of phthalates under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. nih.gov
Aerobic Degradation : Under aerobic conditions, the initial step of degradation for phthalates is the hydrolysis of one of the ester bonds by microbial enzymes (esterases or lipases), yielding a monoester—in this case, likely Mono(9-methyldecyl) phthalate or Mono(5-methylhexyl) phthalate—and the corresponding alcohol (5-methylhexanol or 9-methyldecanol). nih.govcore.ac.uk This is followed by the hydrolysis of the second ester bond to form phthalic acid. researchgate.net The central phthalic acid molecule is then typically catabolized through pathways involving dioxygenase enzymes, which cleave the aromatic ring, leading to intermediates that can enter central metabolic cycles like the Krebs cycle. researchgate.net
Anaerobic Degradation : In the absence of oxygen, the degradation pathway is different and generally slower. nih.gov It also begins with ester hydrolysis to form phthalic acid. nih.gov The subsequent anaerobic catabolism of the phthalate ring is a more complex process that can involve an initial activation to phthaloyl-CoA, followed by decarboxylation and eventual ring cleavage through various enzymatic reactions. nih.gov
The molecular structure of the alkyl side chains is a critical factor determining the rate of biodegradation.
Alkyl Chain Length : There is a well-established inverse relationship between the length of the alkyl chains and the rate of biodegradation. Phthalates with shorter chains are more water-soluble and less sterically hindered, making them more readily biodegradable. researchgate.net High molecular weight phthalates like 9-Methyldecyl (5-Methylhexyl) Phthalate, with a total of 17 carbons in their two alkyl chains, are expected to be significantly less susceptible to microbial attack compared to short-chain phthalates like Diethyl phthalate (DEP) or Dibutyl phthalate (DBP). researchgate.netnih.gov
Alkyl Chain Branching : The branching of the alkyl chains, such as the methyl groups in the 9-methyldecyl and 5-methylhexyl substituents, can further slow down degradation. Branching increases the steric hindrance around the ester bond, making it more difficult for hydrolytic enzymes to access and cleave the ester linkage. researchgate.netnih.gov This effect has been observed for Di(2-ethylhexyl) phthalate (DEHP), another prominent branched-chain phthalate, which is known for its persistence. nih.gov
Table 1: Relative Biodegradability of Different Phthalate Esters
This table illustrates the general trend of decreasing biodegradability with increasing alkyl chain length and complexity.
| Phthalate Ester | Abbreviation | Alkyl Chain Structure | Relative Biodegradability |
| Diethyl Phthalate | DEP | Short, linear (C2) | High |
| Dibutyl Phthalate | DBP | Medium, linear (C4) | Moderate to High |
| Di(2-ethylhexyl) Phthalate | DEHP | Long, branched (C8) | Low |
| This compound | - | Very long, branched (C11 & C7) | Very Low (Inferred) |
For a chemical to be biodegraded, it must be accessible to the microorganisms. This accessibility is known as bioavailability. For hydrophobic, high molecular weight compounds like this compound, bioavailability is often the rate-limiting factor in its environmental degradation.
Due to its expected low water solubility and high lipophilicity (fat-loving nature), this phthalate will strongly adsorb to organic matter in soil and sediment. nih.govnih.gov This sorption reduces its concentration in the aqueous phase, where it would be available for microbial uptake and transformation. nih.gov Studies on DEHP have shown that its presence in soil is strongly influenced by the soil's organic carbon content, and amendments like biochar can further reduce its bioavailability to plants and likely to microbes. nih.gov Therefore, even in the presence of capable microbial communities, the degradation of this compound in soil and sediment is expected to be very slow due to its limited bioavailability.
The key enzymatic reaction initiating phthalate biodegradation is ester hydrolysis, catalyzed by non-specific enzymes like lipases and esterases. core.ac.uk These enzymes break the ester bonds to release the alcohols and phthalic acid. nih.gov
However, the efficiency of these enzymes is highly dependent on the substrate's structure. The rates of hydrolysis for phthalate esters are known to be affected by the bulkiness of their alkyl side chains. researchgate.netnih.gov The large and branched 9-methyldecyl and 5-methylhexyl groups would present significant steric challenges for these enzymes, likely resulting in a much slower rate of hydrolysis compared to linear or smaller phthalates. researchgate.net While a variety of microbial enzymes can hydrolyze phthalates, the specific hydrolases capable of efficiently transforming a complex structure like this compound may be rare in the environment. nih.gov
Abiotic Transformation Processes (e.g., Photolysis)
While biodegradation is the main degradation route, abiotic (non-biological) processes can also contribute to the transformation of phthalates, although typically at a much slower rate. nih.gov
Hydrolysis : Phthalate esters can undergo chemical hydrolysis, where water molecules break the ester bonds without enzymatic catalysis. However, this process is generally very slow under typical environmental pH (5-9) and temperature conditions. researchgate.netnih.gov The half-life for abiotic hydrolysis of a persistent phthalate like DEHP can be on the order of thousands of days at neutral pH. nih.gov Therefore, abiotic hydrolysis is not considered a significant fate process for this compound in most natural environments.
Table 2: Example Abiotic Degradation Half-Lives of Phthalates Under Sunlight
This table shows the high variability and generally slow nature of abiotic degradation for different phthalates.
| Phthalate Ester | Abbreviation | Condition | Half-Life (t₁/₂) in days | Reference |
| Di-n-butyl Phthalate | DBP | Sunlight, pH 7 | ~360 | nih.gov |
| Butylbenzyl Phthalate | BBP | Sunlight, pH 7 | ~480 | nih.gov |
| Di-isononyl Phthalate | DINP | Sunlight, pH 7 | ~140 | nih.gov |
| Di(2-ethylhexyl) Phthalate | DEHP | Sunlight, pH 7 | ~1600 | nih.gov |
Environmental Partitioning and Mobility Characteristics
The partitioning behavior of a chemical describes how it distributes itself among different environmental compartments like water, soil, air, and biota. This is largely determined by its physical and chemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow).
The octanol-water partition coefficient is a measure of a chemical's lipophilicity. A high log Kow value indicates a strong tendency to partition into organic phases (like soil organic matter and fatty tissues of organisms) rather than water. For phthalates, the log Kow increases significantly with the size of the alkyl chains. epa.gov
Given its large, nonpolar alkyl groups, this compound is expected to have a very high log Kow value, likely exceeding that of DEHP (log Kow ≈ 7.5 - 9.6). epa.govgreenfacts.org This has several implications for its environmental mobility:
Low Water Solubility : It will be practically insoluble in water.
Strong Sorption : It will bind very strongly to the organic carbon fraction of soil and sediments (high Koc value). acs.orgnih.gov
Low Mobility : Its strong sorption will make it immobile in soil, meaning it is highly unlikely to leach into groundwater. nih.govacs.org Its movement will be primarily associated with the transport of soil particles and sediments to which it is attached.
Bioaccumulation Potential : The high lipophilicity suggests a high potential for bioaccumulation in aquatic and terrestrial organisms, where it would accumulate in fatty tissues.
Table 3: Octanol-Water Partition Coefficients (Log Kow) for Various Phthalate Esters
This table demonstrates the direct correlation between the size of the alkyl chain and the lipophilicity (log Kow) of phthalates.
| Phthalate Ester | Abbreviation | Total Carbons in Alkyl Chains | Log Kow | Reference |
| Diethyl Phthalate | DEP | 4 | 2.42 | epa.gov |
| Di-n-butyl Phthalate | DBP | 8 | 4.72 | epa.gov |
| Butylbenzyl Phthalate | BBP | 11 | 4.86 | epa.gov |
| Di(2-ethylhexyl) Phthalate | DEHP | 16 | >7.5 | epa.govgreenfacts.org |
| This compound | - | 17 | >8.0 (Estimated) | - |
Sorption to Particulate Matter and Sediments
High molecular weight phthalates, which include compounds structurally similar to this compound, exhibit a strong tendency to adsorb to organic matter in soil and sediment. This behavior is largely governed by their hydrophobic nature.
Detailed research on phthalate esters has shown that their sorption to sediments is a complex process influenced by the organic carbon content of the sediment and the specific properties of the phthalate. For instance, studies on dihexyl phthalate (DHP), di(2-ethylhexyl) phthalate (DEHP), diisodecyl phthalate (DIDP), and ditridecyl phthalate (DTDP) have determined their organic carbon-normalized sediment/water partition coefficients (Koc). These values indicate the chemical's tendency to partition between the organic carbon in sediment and the surrounding water. The measured Koc values for these phthalates were found to be high, suggesting a strong affinity for sediment. However, these values did not always correlate well with sediment or chemical properties, indicating that other factors, such as the concentration of sediment solids and dissolved organic carbon, can influence the partitioning process. epa.gov
The sorption of phthalate esters to natural organic matter is primarily regulated by hydrophobic partitioning and hydrogen bonding interactions. nih.gov The structure of the organic matter itself also plays a role; highly condensed domains within the organic matter may reduce the availability of amorphous regions for sorption. nih.gov In general, higher molecular weight phthalates are more persistent in the aquatic environment due to their high octanol-water partition coefficients (Kow) and organic carbon-partition coefficients (Koc), which favor their association with particulate matter and sediment. researchgate.net
Table 1: Organic Carbon-Normalized Sediment/Water Partition Coefficients (Koc) for Selected High Molecular Weight Phthalates
| Phthalate Ester | Average Koc Value |
| Dihexyl Phthalate (DHP) | 5.26 x 10⁴ ± 4.54 x 10³ |
| Di(2-ethylhexyl) Phthalate (DEHP) | 4.82 x 10⁵ ± 3.52 x 10⁵ |
| Diisodecyl Phthalate (DIDP) | 2.86 x 10⁵ ± 2.74 x 10⁵ |
| Ditridecyl Phthalate (DTDP) | 1.82 x 10⁶ ± 1.05 x 10⁶ |
| Data sourced from Williams et al. (1995) epa.gov |
Volatilization and Atmospheric Dispersion
Phthalates, as semi-volatile organic compounds (SVOCs), can be released from various products into the environment. ca.gov Their volatilization from surfaces and subsequent atmospheric dispersion are key processes in their environmental distribution. The rate of volatilization is influenced by the compound's vapor pressure and the environmental conditions.
Once in the atmosphere, SVOCs can exist in both the gas phase and sorbed to atmospheric particles. cmu.edu The partitioning between these two phases is a critical factor in their atmospheric transport. These compounds can diffuse into and move among the vast number of tiny atmospheric particles, known as aerosols. cmu.edu This process is influenced by the physical state of the particles, with diffusion being more favorable into "gooey" or wet particles compared to "glassy" or dry ones. cmu.edu
Atmospheric dispersion modeling is a tool used to simulate how air pollutants, including SVOCs, disperse in the atmosphere. wikipedia.orgwikipedia.org These models use mathematical equations to predict the downwind concentration of pollutants based on factors like meteorological conditions (wind speed, direction, atmospheric stability), emission source characteristics, and topography. wikipedia.orgwashington.edu The transport and dispersion of these pollutants occur primarily within the planetary boundary layer, the lowest part of the atmosphere. wikipedia.org Higher molecular weight phthalates generally have lower vapor pressures, which would suggest slower volatilization rates compared to their lower molecular weight counterparts. researchgate.net
Identification and Characterization of Environmental Metabolites and Transformation Products
The environmental transformation of phthalates is primarily driven by biological processes. In the environment, the biodegradation of phthalate diesters typically begins with hydrolysis to their corresponding monoesters. regulations.gov This initial step is followed by further degradation of the monoester to phthalic acid, which can then be ultimately broken down into carbon dioxide and water by microorganisms. regulations.govnih.gov
For high molecular weight branched phthalates like di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP), which are structurally analogous to this compound, the primary metabolites are often oxidative products. Studies on DINP have identified mono(carboxyisooctyl) phthalate (MCIOP), mono(hydroxyisononyl) phthalate (MHINP), and mono(oxoisononyl) phthalate (MOINP) as major urinary metabolites in rats and humans, with the hydrolytic metabolite, monoisononyl phthalate (MINP), being a minor product. nih.govnih.gov This suggests that oxidation of the alkyl side chains is a significant transformation pathway.
Similarly, for DIDP, toxicokinetic studies in rats have shown that it is rapidly and extensively metabolized to mono-isodecyl-phthalate (MiDP), mono-hydroxy-isodecyl-phthalate (MHiDP), mono-carboxy-isononyl-phthalate (MCiNP), and mono-oxo-isodecyl-phthalate (MOiDP). nih.govspringermedizin.de The major metabolite excreted in urine was found to be MCiNP, indicating its potential as a biomarker for DIDP exposure. nih.govspringermedizin.de These findings suggest that this compound would likely undergo similar metabolic transformations, leading to hydroxylated, oxo, and carboxylated metabolites.
Table 2: Major Metabolites of Structurally Similar High Molecular Weight Phthalates
| Parent Phthalate | Major Identified Metabolites |
| Di-isononyl Phthalate (DINP) | Mono(carboxyisooctyl) phthalate (MCIOP), Mono(hydroxyisononyl) phthalate (MHINP), Mono(oxoisononyl) phthalate (MOINP) |
| Di-isodecyl Phthalate (DIDP) | Mono-isodecyl-phthalate (MiDP), Mono-hydroxy-isodecyl-phthalate (MHiDP), Mono-carboxy-isononyl-phthalate (MCiNP), Mono-oxo-isodecyl-phthalate (MOiDP) |
| Data sourced from Silva et al. (2006) nih.govnih.gov and Lee et al. (2021) nih.govspringermedizin.de |
Advanced Analytical Methodologies for the Quantification of 9 Methyldecyl 5 Methylhexyl Phthalate
Sample Preparation and Extraction Techniques for Diverse Environmental Matrices
The initial and most critical step in the analysis of 9-Methyldecyl (5-Methylhexyl) Phthalate (B1215562) is its extraction from the sample matrix. The choice of technique depends on the nature of the sample (e.g., water, soil, sediment, or biological tissue) and the required detection limits. The primary goals of this stage are to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for isolating phthalates from aqueous samples. mdpi.com The method is based on the differential partitioning of the analyte between the aqueous sample and an immiscible organic solvent. Due to the hydrophobic nature of long-chain phthalates like 9-Methyldecyl (5-Methylhexyl) Phthalate, they exhibit high affinity for nonpolar organic solvents.
Detailed Research Findings: The selection of an appropriate extraction solvent is paramount for achieving high recovery rates. Solvents such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297) are commonly employed. The efficiency of the extraction can be influenced by several factors, including the solvent-to-sample volume ratio, pH of the aqueous sample, and mixing time. For phthalates, the pH should be maintained between 5 and 7 to prevent hydrolysis of the ester bonds. epa.gov While effective, LLE can be time-consuming and requires large volumes of high-purity organic solvents, which can be a source of contamination and are costly to dispose of. mdpi.com For solid samples, a solid-liquid extraction variant is used, where the sample is typically sonicated or shaken with a suitable solvent to transfer the analyte into the liquid phase. However, for long-chain phthalates like di-n-octyl phthalate and dinonyl phthalate, adsorption to glassware can lead to poor recovery rates (less than 40%) in some LLE-based methods, necessitating careful procedural design. epa.gov
Table 1: Representative LLE Parameters for Phthalate Analysis
| Parameter | Typical Value/Condition | Rationale |
| Extraction Solvent | n-Hexane, Dichloromethane (DCM) | High affinity for nonpolar phthalates. |
| Solvent/Sample Ratio | 1:10 to 1:20 (v/v) | Ensures efficient partitioning of the analyte. |
| pH of Water Sample | 5.0 - 7.0 | Prevents alkaline or acidic hydrolysis of the phthalate ester. epa.gov |
| Extraction Method | Mechanical shaking or vortexing | Provides sufficient energy for mass transfer between phases. |
| Number of Extractions | 2-3 cycles | Multiple extractions improve recovery compared to a single extraction. |
Solid-Phase Extraction (SPE) and Solid-Phase Microextraction (SPME)
Solid-Phase Extraction (SPE) has become a preferred alternative to LLE for its efficiency, lower solvent consumption, and potential for automation. mdpi.commdpi.com The technique involves passing a liquid sample through a cartridge packed with a solid adsorbent (sorbent). The target analyte is retained on the sorbent while the bulk of the matrix passes through. The analyte is then eluted with a small volume of an organic solvent. mdpi.com
Detailed Research Findings: For the extraction of phthalates from aqueous samples, reversed-phase sorbents are the most effective. C18 (octadecyl-bonded silica) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are widely used due to their strong retention of hydrophobic compounds. mdpi.commdpi.com The SPE process involves four key steps: conditioning the sorbent (e.g., with acetonitrile (B52724) or methanol (B129727) followed by water), loading the sample, washing away interferences (e.g., with water or a weak organic-water mixture), and eluting the analyte with a strong organic solvent like acetonitrile, ethyl acetate, or methanol. mdpi.comresearchgate.net Recovery values for a range of phthalates using C18 SPE columns have been reported to be between 71.27% and 106.97%. oup.comnih.gov
Solid-Phase Microextraction (SPME) is a solvent-free miniaturized version of SPE. A fused-silica fiber coated with a polymeric stationary phase is exposed directly to the sample (direct immersion) or its headspace. Analytes adsorb onto the fiber and are then thermally desorbed directly into the injector of a gas chromatograph. Polydimethylsiloxane (PDMS) is a common fiber coating used for the extraction of phthalates due to its excellent adsorptive properties. oup.com
Table 2: Common Sorbents and Conditions for SPE of Phthalates
| Technique | Sorbent/Fiber | Elution Solvent (for SPE) | Key Advantages |
| SPE | C18, Polymeric (e.g., Oasis HLB) mdpi.commdpi.com | Acetonitrile, Ethyl Acetate, Methanol mdpi.comoup.com | High enrichment factors, low solvent use, automation-friendly. mdpi.com |
| SPME | PDMS (Polydimethylsiloxane) oup.com | N/A (Thermal Desorption) | Solvent-free, simple, good for trace analysis. oup.com |
Accelerated Solvent Extraction (ASE) and Magnetic Solid-Phase Extraction (MSPE)
For solid and semi-solid environmental matrices like soil, sediment, or sludge, Accelerated Solvent Extraction (ASE) offers a rapid and efficient alternative to traditional methods like Soxhlet. ASE utilizes elevated temperatures (e.g., 40–200 °C) and pressures (e.g., 1500–2000 psi) to increase the speed and efficiency of the extraction process using common organic solvents. thermofisher.com This technique significantly reduces extraction times and solvent consumption compared to conventional methods. thermofisher.com
Magnetic Solid-Phase Extraction (MSPE) is an innovative approach that simplifies the extraction process from liquid samples. nih.gov In MSPE, magnetic nanoparticles (MNPs) are coated with a suitable sorbent material. These functionalized MNPs are dispersed in the sample solution, where they quickly adsorb the target analytes due to the high surface area. oup.comnih.gov After adsorption, the MNPs are easily and rapidly separated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. oup.com The trapped analytes are then desorbed using a small amount of an organic solvent. Various materials, including magnetic carbon nanotubes and metal-organic frameworks (MOFs), have been used to functionalize the nanoparticles for phthalate extraction. oup.comnih.gov
Detailed Research Findings: In one MSPE study for phthalate esters, a sorbent amount of 15 mg, a sorption time of 20 minutes, and elution with 1 mL of n-hexane/acetone (1:1 v/v) were found to be optimal. nih.gov This method achieved detection limits in the range of 0.08-0.15 μg/L with good precision. nih.gov Another study using modified magnetic nanoparticles reported recoveries between 91.5% and 97.8% for six different phthalates in bottled water. oup.com The key advantages of MSPE are its speed, simplicity, and reduced solvent usage. oup.comnih.gov
The QuEChERS method, originally developed for pesticide residue analysis in food, has been successfully adapted for the determination of other contaminants, including phthalates, in a wide array of complex matrices. mdpi.comresearchgate.netsigmaaldrich.com The procedure typically involves a two-step process.
Extraction: The sample is first homogenized and then extracted with acetonitrile in a tube containing specific salts (e.g., magnesium sulfate, sodium chloride, and buffering agents). The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the acetonitrile phase. sigmaaldrich.com
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a second tube containing a small amount of d-SPE sorbent, such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like lipids, and/or graphitized carbon black (GCB) to remove pigments. sigmaaldrich.comnih.gov After shaking and centrifugation, the cleaned extract is ready for analysis.
Detailed Research Findings: The QuEChERS approach is highly effective for complex samples due to its excellent cleanup capabilities. sigmaaldrich.com A study on packaged food products using a QuEChERS-based method reported recoveries for various phthalates between 71.1% and 112.5% with relative standard deviations (RSD) below 7.9%. researchgate.net For wheat samples, a modified QuEChERS method yielded satisfactory average recoveries from 84.8% to 120.3%. researchgate.net The main advantages of QuEChERS are high sample throughput, low solvent consumption, and effectiveness for a broad range of analytes and matrices. sigmaaldrich.com
Chromatographic Separation Techniques
Following sample extraction and cleanup, instrumental analysis is performed to separate, identify, and quantify this compound. Gas chromatography is the most common technique for analyzing phthalates due to their volatility and thermal stability. gcms.czrestek.com
Gas Chromatography (GC) separates compounds based on their partitioning between a gaseous mobile phase and a stationary phase coated on the inside of a long, thin capillary column. gcms.cz The structural similarity among phthalate isomers makes a high-resolution separation essential, which is typically achieved using capillary columns. gcms.czrestek.com
Detailed Research Findings: The most commonly used stationary phases for phthalate analysis are 5-type (5% phenyl-methylpolysiloxane) and 35-type (35% phenyl-methylpolysiloxane) columns. gcms.czrestek.com The choice of detector is critical for sensitivity and selectivity.
Flame Ionization Detector (FID): GC-FID is a robust and universally applicable technique for organic compounds. nih.govresearchgate.net It produces a signal proportional to the mass of carbon atoms entering the flame. While it offers excellent linearity and reproducibility, it is not highly selective and may be susceptible to interference from co-eluting matrix components. nih.govluciditysystems.com Nevertheless, methods have been developed using GC-FID for phthalate analysis in various samples, including cosmetics and bottled water, with detection limits reported in the ng range. nih.govresearchgate.net
Electron Capture Detector (ECD): GC-ECD is highly sensitive to electrophilic compounds, particularly those containing halogens. epa.govrevistapolimeros.org.br Although phthalates are not halogenated, their carbonyl groups provide sufficient electrophilic character to be detected by ECD. revistapolimeros.org.brscielo.br EPA Method 8061A describes the use of dual-column GC-ECD for phthalate analysis to enhance confirmation of identity. epa.gov The GC-ECD method can offer lower limits of detection for phthalates compared to GC-MS in some cases, with reported LODs in the range of 2.97 µg/mL to 4.29 µg/mL for various phthalates in polymer materials. revistapolimeros.org.brscielo.brredalyc.org However, its response can be less stable and more matrix-dependent than FID.
Table 3: Representative GC Conditions for Phthalate Analysis
| Parameter | Typical Setting | Purpose |
| GC Column | DB-5MS, Rtx-440 (30 m x 0.25 mm, 0.25 µm) gcms.cznih.gov | Provides high-resolution separation of phthalate isomers. |
| Carrier Gas | Helium, Nitrogen epa.govnih.gov | Transports analytes through the column. |
| Injector Temperature | 250 - 300 °C epa.govnih.gov | Ensures rapid volatilization of high-boiling-point phthalates. |
| Oven Program | Ramped from ~150 °C to ~300 °C epa.govnih.gov | Allows for separation of a wide range of phthalates with different volatilities. |
| Detector Temperature | FID: ~300 °C, ECD: ~320 °C epa.gov | Maintains analytes in the gas phase and ensures optimal detector performance. |
Liquid Chromatography (LC) Hyphenated Techniques (e.g., HPLC-UV)
High-Performance Liquid Chromatography (HPLC) coupled with a Ultraviolet (UV) detector is a widely used technique for the analysis of phthalate esters. nih.govoup.com This method offers a robust and relatively cost-effective approach for quantifying phthalates in various samples, including alcoholic beverages and food packaging materials. oup.commdpi.com
Principle of Separation and Detection:
The separation of phthalates via HPLC is typically achieved using a reversed-phase column, such as a C18 column. oup.comnih.gov The mobile phase often consists of a gradient mixture of an organic solvent (e.g., methanol, acetonitrile) and water. mdpi.comnih.gov Phthalates are separated based on their differential partitioning between the stationary phase and the mobile phase. Less polar phthalates have a stronger affinity for the nonpolar stationary phase and thus elute later than more polar ones. Following separation, the eluting compounds pass through a UV detector. Phthalate esters exhibit a characteristic UV absorbance, typically around 224 nm, which allows for their detection and quantification. oup.com
Research Findings and Applications:
While specific studies focusing solely on this compound using HPLC-UV are not abundant in publicly available literature, the methodology has been successfully validated for a range of other phthalates, demonstrating its applicability. For instance, a method for determining bis(2-ethylhexyl) phthalate (DEHP) in alcoholic beverages was developed and validated, showcasing the technique's specificity, linearity, and precision. mdpi.com The linear range for DEHP was found to be 0.3–1.5 mg/L, with a limit of quantification of 0.06 mg/L. mdpi.com Another study on the determination of ten phthalate esters in soil samples using HPLC with a variable wavelength detector reported detection limits ranging from 1.24 to 3.15 µg/L. nih.gov
Data Table: HPLC-UV Method Parameters for Phthalate Analysis
| Parameter | Typical Conditions | Reference |
| Column | C18 Reversed-Phase (e.g., 2.1 mm i.d. × 50 mm length, 1.8 µm particle size) | nih.gov |
| Mobile Phase | Gradient of Methanol/Acetonitrile and Water | mdpi.comnih.gov |
| Detection Wavelength | ~224 nm | oup.com |
| Linear Range | Analyte-dependent (e.g., 0.3–1.5 mg/L for DEHP) | mdpi.com |
| Limit of Quantification | Analyte-dependent (e.g., 0.06 mg/L for DEHP) | mdpi.com |
Mass Spectrometry (MS) Detection and Identification Strategies
Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the gold standard for the definitive identification and sensitive quantification of phthalates. mdpi.com
Single Quadrupole and Triple Quadrupole MS for Quantification
Single Quadrupole Mass Spectrometry (SQ-MS):
GC coupled with a single quadrupole mass spectrometer (GC-MS) is a robust and widely used method for phthalate analysis. thermofisher.comlabrulez.com In this technique, after separation by GC, the analyte molecules are ionized, and the resulting ions are separated by the quadrupole mass analyzer based on their mass-to-charge ratio (m/z). For phthalates, a characteristic fragment ion at m/z 149 is often used for quantification, which helps to distinguish them from other plasticizers. nih.gov While effective, SQ-MS can sometimes be limited by interferences from the sample matrix, especially at trace levels. gcms.cz
Triple Quadrupole Mass Spectrometry (QqQ-MS):
For enhanced selectivity and sensitivity, triple quadrupole mass spectrometry (tandem MS or MS/MS) is often preferred. nih.govs4science.at This technique involves two mass analyzers in series. The first quadrupole (Q1) selects a specific precursor ion of the target analyte. This ion is then fragmented in a collision cell (q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), significantly reduces background noise and matrix effects, leading to lower detection limits and more accurate quantification. nih.govlabrulez.com LC-MS/MS methods have been developed for the rapid and sensitive analysis of multiple phthalates. s4science.atlabrulez.com
Research Findings:
A GC-MS/MS method was developed for the quantitative determination of several regulated plasticizers, achieving limits of quantification (LOQs) in the range of 54.1 to 76.3 ng/g. nih.gov
An LC-MS/MS method for analyzing ten phthalates demonstrated the fast, sensitive, and accurate capabilities of this technique. s4science.at
Studies have shown that for some phthalates, triple quadrupole instruments can achieve detection limits in the low nanogram per milliliter range. acs.org
Data Table: Comparison of MS Techniques for Phthalate Quantification
| Feature | Single Quadrupole (SQ-MS) | Triple Quadrupole (QqQ-MS) |
| Principle | Single stage of mass analysis | Two stages of mass analysis (MS/MS) |
| Selectivity | Good | Excellent |
| Sensitivity | Good | Excellent |
| Mode of Operation | Full Scan, Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM) |
| Common Application | Routine screening and quantification | Trace-level quantification in complex matrices |
| Reference | thermofisher.comlabrulez.com | nih.govs4science.atlabrulez.com |
High-Resolution Mass Spectrometry (HRMS) for Metabolite and Transformation Product Identification
High-resolution mass spectrometry (HRMS), such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap systems, provides highly accurate mass measurements, which is invaluable for the identification of unknown metabolites and transformation products of this compound. nih.govnih.govresearchgate.net
Principle and Advantages:
HRMS instruments can measure the mass of an ion with very high precision, allowing for the determination of its elemental composition. This capability is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. When combined with tandem MS (MS/MS) capabilities, HRMS can provide detailed structural information by analyzing the fragmentation patterns of the parent molecule. nih.gov This is particularly useful in non-targeted analysis, where the goal is to identify all detectable compounds in a sample without prior knowledge of their identity. nih.govresearchgate.net
Applications in Metabolite and Transformation Product Studies:
HRMS-based metabolomics strategies have been successfully employed to screen for and identify urinary biomarkers of exposure to other phthalates, like di-(2-propylheptyl) phthalate (DPHP). researchgate.net
Researchers have developed non-targeted analysis approaches using HRMS to identify previously unknown phthalate metabolites by studying their specific fragmentation pathways. nih.gov For example, the presence of characteristic fragment ions can be used as diagnostic filters to identify potential phthalate metabolites in complex biological samples. nih.gov
The high selectivity and accuracy of HRMS make it a powerful tool for studying the biotransformation of phthalates and identifying their various oxidative metabolites. nih.govnih.gov
Data Table: Key Fragmentation Pathways for Phthalate Metabolite Identification
| Fragment Ion (m/z) | Description | Significance | Reference |
| 121.0295 | Deprotonated benzoate (B1203000) ion [C6H5COO]⁻ | Specific to all phthalate metabolites | nih.gov |
| 147.0088 | Deprotonated o-phthalic anhydride (B1165640) ion | Produced by most phthalate metabolites | nih.gov |
| 165.0193 | [M-H-R]⁻ ion | Specific to phthalate carboxylate metabolites | nih.gov |
Quality Assurance and Quality Control Protocols in Phthalate Analysis
Due to the ubiquitous nature of phthalates in laboratory environments, stringent quality assurance (QA) and quality control (QC) measures are essential to ensure the accuracy and reliability of analytical results. nih.govresearchgate.netmdpi.com
Mitigation of Background Contamination and Blank Interference
Phthalates are present in many common laboratory materials, including plastics, solvents, and even the air, leading to a significant risk of sample contamination. nih.govresearchgate.netresearchgate.net This "phthalate blank problem" can lead to false positives or overestimated concentrations. researchgate.net
Strategies for Mitigation:
Use of Phthalate-Free Materials: Whenever possible, glassware should be used instead of plastic. All glassware should be thoroughly cleaned, for instance, by washing with high-quality phthalate-free solvents and baking at high temperatures (e.g., 450°C). researchgate.net
Solvent and Reagent Purity: Solvents and reagents should be of the highest purity and checked for phthalate contamination before use. Cleaning solvents with materials like aluminum oxide can help reduce contamination. nih.gov
Minimizing Air Exposure: Laboratory air is a major source of phthalate contamination. nih.govresearchgate.net Samples should be handled in a clean environment, and exposure to air should be minimized. The use of a dedicated clean space for phthalate analysis is recommended. youtube.com
Procedural Blanks: Analysis of procedural blanks (samples that go through the entire analytical process without the sample matrix) is crucial to monitor for background contamination. researchgate.net The levels of phthalates in blanks should be significantly lower than in the samples. researchgate.net
Evaluation of Extraction Recoveries and Method Detection Limits
Extraction Recovery:
The efficiency of the extraction method in recovering the target analyte from the sample matrix must be evaluated. This is typically done by analyzing spiked samples, where a known amount of the analyte is added to a blank matrix. The percentage of the spiked amount that is recovered is calculated. nih.govaivc.org
Solid-phase extraction (SPE) is a common technique for extracting phthalates, with recoveries often ranging from 78% to 105%. nih.gov
Other methods like ultrasonic treatment and Soxhlet extraction have also been evaluated, with recoveries varying depending on the solvent and sample matrix. aivc.orgresearchgate.net
Method Detection Limit (MDL) and Limit of Quantification (LOQ):
The MDL is the minimum concentration of an analyte that can be measured and reported with a certain level of confidence that the value is above zero. epa.gov The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.comnih.gov
MDLs and LOQs are determined experimentally, often by analyzing a series of low-concentration spiked samples. mdpi.comepa.gov
For GC-MS methods, MDLs for various phthalates can be in the low µg/L range. epa.gov For more sensitive LC-MS/MS methods, LOQs can be in the parts-per-billion (ppb or µg/L) range. waters.com
Data Table: QA/QC Parameters in Phthalate Analysis
| Parameter | Definition | Importance | Typical Acceptance Criteria | Reference |
| Procedural Blank | A sample containing all reagents but no analyte matrix, processed alongside real samples. | Monitors for background contamination from the laboratory environment and reagents. | Analyte concentration should be below the LOQ or a defined fraction of the sample concentration. | researchgate.netresearchgate.net |
| Extraction Recovery | The percentage of a known amount of analyte (spike) recovered from a sample matrix. | Assesses the efficiency and accuracy of the sample preparation method. | Typically 80-120%, but can vary by method and analyte. | nih.govaivc.orgepa.gov |
| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence that it is greater than zero. | Defines the lower limit of detection for the analytical method. | Determined statistically from multiple analyses of a low-level standard. | epa.gov |
| Limit of Quantification (LOQ) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | Defines the lower limit for quantitative reporting of results. | Often defined as 3 to 10 times the MDL. | mdpi.comnih.gov |
Insufficient Information to Generate Article on this compound
Following a comprehensive search for scientific literature, it has been determined that there is insufficient specific data available to generate a thorough and scientifically accurate article focusing solely on the chemical compound this compound as per the requested detailed outline.
The existing body of research on phthalates extensively covers more common compounds such as Di(2-ethylhexyl) phthalate (DEHP), Di-n-butyl phthalate (DBP), and their respective metabolites. While this research provides a general understanding of how phthalates as a class interact with biological systems—including their metabolic pathways, effects on peroxisome proliferation, and modulation of nuclear receptors—these findings cannot be accurately extrapolated to this compound without dedicated studies on this specific molecule.
Generating content based on other phthalates would violate the strict requirement to focus exclusively on this compound and would not meet the standard for scientific accuracy. Mechanistic studies, biotransformation pathways, and receptor interaction data are highly specific to the molecular structure of each individual chemical.
Therefore, until research specifically investigating the molecular and cellular interactions of this compound becomes available, it is not possible to fulfill the request as outlined.
Molecular and Cellular Interactions of 9 Methyldecyl 5 Methylhexyl Phthalate in Biological Systems Mechanistic Studies
Interactions with Nuclear Receptors and Signaling Pathways
Thyroid Hormone System Interactions and Underlying Mechanisms
Phthalate (B1215562) esters are a class of compounds recognized for their potential to interfere with the endocrine system, including the intricate network of the thyroid hormone system. nih.goveur.nle-century.usnih.gov While direct studies on 9-Methyldecyl (5-Methylhexyl) Phthalate are absent, research on other phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), provides insights into the potential mechanisms of thyroid disruption. nih.gove-century.usnih.govmdpi.com
Evidence suggests that certain phthalates can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, which is the primary regulatory pathway for thyroid hormone production and release. nih.govnih.govmdpi.com This disruption can occur at multiple levels, including the synthesis, transport, and metabolism of thyroid hormones. nih.govnih.gov For instance, some phthalate metabolites have been shown to interfere with the sodium-iodide symporter, a key protein for iodide uptake in the thyroid gland, which is an essential step in hormone synthesis.
Furthermore, phthalates can interfere with the binding of thyroid hormones to transport proteins in the bloodstream, such as transthyretin and thyroxine-binding globulin. nih.gov This interference can alter the circulating levels of free thyroid hormones, which are the biologically active forms. A meta-analysis of several studies indicated an association between exposure to DEHP metabolites and altered levels of thyroid-stimulating hormone (TSH), free thyroxine (T4), and total T4. nih.gov
The potential for a phthalate to interact with the thyroid system is influenced by its chemical structure, including the length and branching of its alkyl chains. The structural characteristics of this compound, with its branched alkyl chains, suggest a potential for interactions with the thyroid hormone system, although the specific nature and potency of these interactions remain to be experimentally determined.
Table 1: Potential Mechanisms of Phthalate Interference with the Thyroid Hormone System
| Mechanism | Description | Example Phthalates Studied |
| Inhibition of Hormone Synthesis | Interference with key enzymes and transporters involved in the production of thyroid hormones. | Di(2-ethylhexyl) phthalate (DEHP) |
| Alteration of Hormone Transport | Competitive binding to thyroid hormone transport proteins, affecting circulating hormone levels. | DEHP |
| Disruption of the HPT Axis | Interference with the feedback mechanisms that regulate thyroid hormone production. | DEHP |
| Interaction with Thyroid Receptors | Binding to thyroid hormone receptors, potentially leading to agonistic or antagonistic effects. | Various phthalates |
Cellular Response Pathways and Oxidative Stress Mechanisms
Exposure to certain phthalates has been linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. mdpi.comnih.govnih.govplos.orgphypha.ir This cellular stress response can trigger a cascade of events leading to cellular damage and dysfunction.
Mechanistic studies on phthalates like DEHP have shown that their metabolites can increase the generation of ROS within cells. mdpi.comnih.govnih.govplos.org This overproduction of ROS can overwhelm the cellular antioxidant systems, which include enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. The consequence is oxidative damage to vital cellular components, including lipids, proteins, and DNA. mdpi.com
The induction of oxidative stress by phthalates can activate various cellular response pathways. For instance, the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation, differentiation, and apoptosis, can be activated in response to oxidative stress. Additionally, the nuclear factor-kappa B (NF-κB) pathway, a key regulator of the inflammatory response, can also be triggered.
While the specific effects of this compound on cellular response pathways and oxidative stress are unknown, its chemical structure suggests that it may follow similar mechanisms to other branched-chain phthalates.
Table 2: Cellular Responses to Phthalate-Induced Oxidative Stress
| Cellular Response | Description | Key Molecules Involved |
| Increased ROS Production | Overproduction of reactive oxygen species. | Superoxide anion, hydrogen peroxide, hydroxyl radical |
| Depletion of Antioxidants | Reduction in the levels of cellular antioxidants. | Glutathione, Vitamin E |
| Activation of Signaling Pathways | Triggering of stress-responsive cellular signaling cascades. | MAPK, NF-κB |
| Cellular Damage | Oxidative damage to lipids, proteins, and DNA. | Malondialdehyde (lipid peroxidation marker) |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Elucidation
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial computational tools for predicting the biological activity and potential toxicity of chemicals based on their molecular structure. nih.govnih.govresearchgate.netsemanticscholar.orgresearchgate.net These models are particularly useful for assessing the potential hazards of compounds like this compound, for which limited empirical data exists.
The biological activity of phthalate esters is significantly influenced by the characteristics of their alkyl side chains, including their length and degree of branching. nih.govnih.govresearchgate.netresearchgate.net SAR studies have revealed that phthalates with alkyl chains of medium length (typically C4 to C6) often exhibit the highest potency in terms of reproductive and developmental toxicity. nih.gov
Branching of the alkyl chains can also modulate the biological activity. nih.gov In some cases, branched-chain phthalates have been shown to have different potencies compared to their linear counterparts. The specific positioning of the branches along the alkyl chain can also play a role in determining the compound's interaction with biological receptors and enzymes. The two branched alkyl chains of this compound suggest a complex interaction with biological systems that would be a key focus of SAR and QSAR analyses.
Computational chemistry provides powerful tools to predict how molecules like this compound might interact with biological targets at the molecular level. researchgate.netsemanticscholar.org Techniques such as molecular docking can simulate the binding of a ligand (the phthalate) to the active site of a protein, such as a nuclear receptor or an enzyme.
These computational models can help to identify potential molecular targets for a given phthalate and predict the strength of the interaction. For instance, docking studies can be used to assess the binding affinity of a phthalate for the estrogen receptor or the peroxisome proliferator-activated receptor (PPAR), both of which are known targets for some phthalates.
QSAR models often use molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties. researchgate.netsemanticscholar.org These descriptors can include parameters related to size, shape, lipophilicity, and electronic properties. By correlating these descriptors with the observed biological activity of a series of related compounds, QSAR models can be developed to predict the activity of untested chemicals.
Table 3: Key Parameters in SAR and QSAR Studies of Phthalates
| Parameter | Description | Influence on Biological Activity |
| Alkyl Chain Length | The number of carbon atoms in the alkyl side chains. | Medium-chain lengths often show higher potency. nih.gov |
| Alkyl Chain Branching | The presence and position of branches on the alkyl chains. | Can modulate receptor binding and metabolic pathways. nih.gov |
| Lipophilicity (logP) | A measure of a compound's ability to dissolve in fats and oils. | Affects absorption, distribution, and bioavailability. |
| Molecular Shape and Size | The three-dimensional arrangement of atoms in the molecule. | Determines the fit into the binding pockets of biological targets. |
Ecological Assessment Frameworks and Methodologies for Phthalate Esters
Ecotoxicological Study Designs for Environmental Research
Ecotoxicological studies are fundamental to understanding the potential adverse effects of chemical compounds on ecosystems. These studies involve a tiered approach, often starting with laboratory-based tests and progressing to more complex, environmentally realistic systems.
To investigate the ecotoxicity of a substance like "9-Methyldecyl (5-Methylhexyl) Phthalate (B1215562)," researchers would typically employ a variety of in vitro (in a controlled environment outside a living organism) and in vivo (in a living organism) model systems. These models help to determine the mechanisms of toxicity and the potential for adverse effects on individual organisms, which can then be extrapolated to population and ecosystem levels.
In Vitro Systems: In vitro assays are valuable for initial screening and for investigating specific cellular and molecular mechanisms of toxicity. For a phthalate ester, these could include:
Cell Line Assays: Utilizing cell lines from various aquatic or terrestrial organisms to assess cytotoxicity (cell death) and genotoxicity (damage to genetic material). For example, cell lines from fish embryos could be used to evaluate developmental toxicity. frontiersin.org
Receptor Binding Assays: Given that some phthalates are known endocrine disruptors, assays could be conducted to determine if "9-Methyldecyl (5-Methylhexyl) Phthalate" binds to hormone receptors, such as estrogen or androgen receptors, in fish or invertebrate species.
In Vivo Model Systems: In vivo studies expose whole organisms to the chemical and are essential for understanding its effects on growth, reproduction, and survival. Standard model organisms are chosen based on their ecological relevance and sensitivity.
Aquatic Organisms: Due to the potential for phthalates to enter waterways, aquatic organisms are a primary focus. nih.govnih.gov Standard test species include:
Algae: To assess effects on primary producers (e.g., Pseudokirchneriella subcapitata).
Invertebrates: Such as the water flea (Daphnia magna), which is a key species in freshwater food webs. Studies would measure endpoints like immobilization, reproduction, and growth. mdpi.com
Fish: Early life-stage toxicity tests with species like the zebrafish (Danio rerio) or fathead minnow (Pimephales promelas) are common to evaluate developmental and reproductive effects. frontiersin.org
Soil Invertebrates: To assess the risk to terrestrial ecosystems, organisms such as earthworms (Eisenia fetida) and springtails (Folsomia candida) would be exposed to soil contaminated with the phthalate. Endpoints would include survival, reproduction, and growth.
The selection of model systems and endpoints would be guided by the physicochemical properties of "this compound" and its expected environmental distribution.
To bridge the gap between controlled laboratory studies and the complexity of natural ecosystems, environmental simulation chambers and microcosm studies are employed. These controlled experimental systems are designed to mimic specific environmental compartments and processes.
Environmental Simulation Chambers: These are controlled environments used to study specific environmental fate processes, such as biodegradation, photodegradation, and hydrolysis, under simulated environmental conditions (e.g., temperature, light). For a phthalate, these chambers could be used to determine its persistence in water and soil.
Microcosm Studies: Microcosms are small-scale, simplified ecosystems created in a laboratory or in the field. nih.gov They contain multiple species and environmental components (e.g., water, sediment, soil, organisms) to study the interactions between the chemical and the ecosystem. nih.govresearchgate.net For "this compound," a typical aquatic microcosm study might involve:
Establishing tanks containing water, sediment, algae, invertebrates (like Daphnia), and small fish.
Introducing the phthalate to assess its distribution between water and sediment, its bioaccumulation in organisms, and its effects on the structure and function of the miniature ecosystem. nih.gov
These studies provide more environmentally relevant data on both the fate and the potential ecological effects of the compound than single-species laboratory tests. researchgate.net
Methodological Approaches for Ecological Risk Assessment
Ecological risk assessment (ERA) is a formal process to estimate the likelihood of adverse ecological effects occurring as a result of exposure to one or more stressors. frontiersin.orgfrontiersin.org For a chemical like "this compound," the ERA would integrate exposure and effects data to characterize the risk.
The Risk Quotient (RQ) method is a common screening-level approach used in ecological risk assessment. nih.govmdpi.comepa.gov It compares the estimated environmental concentration of a substance with a concentration that is considered safe for the environment.
The RQ is calculated using the following formula: RQ = MEC / PNEC nih.govemerald.com
Where:
MEC (Measured or Predicted Environmental Concentration): The estimated concentration of the substance in an environmental compartment (e.g., water, sediment, soil). nih.gov
PNEC (Predicted No-Effect Concentration): The concentration of a substance below which adverse effects in the ecosystem are not expected to occur. emerald.com
The PNEC is typically derived from ecotoxicity data (e.g., LC50, EC50, NOEC) by applying an assessment factor (AF) to account for uncertainties, such as extrapolating from laboratory data to the field and from single species to the ecosystem. emerald.comresearchgate.net
Table 1: Illustrative Framework for Risk Quotient (RQ) Calculation (Note: This table illustrates the methodology. No specific data for "this compound" is available.)
| Environmental Compartment | Organism Group | Endpoint (from lab studies) | Assessment Factor (AF) | PNEC Calculation (Endpoint / AF) | Predicted Environmental Concentration (PEC) | Risk Quotient (RQ = PEC / PNEC) | Risk Level |
| Surface Water | Algae | EC50 | 1000 | EC50 / 1000 | PECwater | PECwater / PNECalgae | High (>1), Medium (0.1-1), Low (<0.1) |
| Surface Water | Invertebrates | NOEC | 100 | NOEC / 100 | PECwater | PECwater / PNECinvertebrate | High (>1), Medium (0.1-1), Low (<0.1) |
| Surface Water | Fish | NOEC | 50 | NOEC / 50 | PECwater | PECwater / PNECfish | High (>1), Medium (0.1-1), Low (<0.1) |
| Sediment | Benthic Invertebrates | NOEC | 100 | NOEC / 100 | PECsediment | PECsediment / PNECbenthic | High (>1), Medium (0.1-1), Low (<0.1) |
The RQ values are then compared to trigger values to determine the level of risk. nih.gov Generally, an RQ > 1 indicates a potential risk, warranting further investigation or risk management measures. nih.govplos.org
In the absence of measured environmental data for "this compound," predictive models are essential tools for estimating its environmental concentrations (PECs). nih.gov These models use information on the substance's properties, production volume, and use patterns to predict its distribution and fate in the environment.
Multimedia Fate Models: These models, such as the Equilibrium Criterion (EQC) model, predict how a chemical will partition between different environmental compartments (air, water, soil, sediment). nih.gov They require input data on the chemical's physical and chemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient).
Watershed and Transport Models: These models can provide more spatially and temporally resolved PECs by simulating the transport of a chemical within a river basin, considering factors like water flow and emissions from multiple sources. nih.gov
Exposure Assessment Models: Once PECs are generated, exposure assessment models can be used to estimate the exposure of different organisms. This can include models for bioaccumulation, which predict the uptake and concentration of a chemical in the tissues of organisms. nih.gov
Table 2: Illustrative Input Parameters for Predictive Environmental Modeling (Note: This table illustrates the type of data needed for modeling. Values for "this compound" are hypothetical.)
| Parameter | Description | Illustrative Value |
| Molecular Weight | The mass of one mole of the substance. | ~400 g/mol |
| Vapor Pressure | The pressure exerted by the vapor in equilibrium with its solid or liquid phase. | Low |
| Water Solubility | The maximum amount of the substance that can dissolve in water. | Low |
| Octanol-Water Partition Coefficient (Kow) | The ratio of the concentration of a chemical in octanol (B41247) and water at equilibrium; indicates potential for bioaccumulation. | High |
| Biodegradation Rate | The rate at which the substance is broken down by microorganisms. | Unknown |
| Production Volume | The amount of the chemical produced or imported per year. | Unknown |
These predictive models are crucial for conducting a preliminary ecological risk assessment, especially for new or less-studied chemicals where monitoring data is scarce. aaqr.orgresearchgate.net The outputs of these models (the PECs) are then used in the risk quotient calculations as described in the previous section.
Environmental Remediation and Mitigation Strategies for Phthalate Contamination
Biological Treatment Technologies for Phthalate (B1215562) Removal
Biological treatment methods leverage the metabolic capabilities of living organisms to break down and detoxify contaminants. These approaches are often considered more environmentally friendly and cost-effective than traditional physicochemical methods.
Bioremediation involves the use of microorganisms to degrade hazardous substances into less toxic or non-toxic forms. Bioaugmentation, a subset of bioremediation, involves the introduction of specific microbial strains or consortia with desired degradation capabilities to a contaminated site. consensus.app
Research has demonstrated that microbial consortia, often composed of various bacteria and fungi, can be highly effective in degrading high-molecular-weight phthalates. sphinxsai.complos.org These consortia often exhibit greater metabolic versatility and adaptability to environmental stressors compared to single microbial strains. For instance, a halotolerant bacterial consortium designated LF, which includes species from the genera Gordonia and Rhodococcus, has shown remarkable efficiency in degrading Di-(2-ethylhexyl) phthalate (DEHP), a high-molecular-weight phthalate. plos.orgnih.gov This consortium was capable of degrading over 90% of DEHP at concentrations up to 2000 mg/L. nih.gov
The degradation of high-molecular-weight phthalates by microbial consortia typically proceeds through a series of enzymatic reactions. The initial step often involves the hydrolysis of the diester to its corresponding monoester and alcohol. This is followed by further degradation of the monoester to phthalic acid, which can then be metabolized into simpler, non-toxic compounds that enter central metabolic pathways. nih.gov The effectiveness of these consortia is influenced by several environmental factors, as detailed in the table below.
| Parameter | Optimal Condition for Phthalate Degradation | Impact on Microbial Activity |
| pH | Neutral (around 7.0) | Extreme pH levels can inhibit microbial growth and enzymatic activity. |
| Temperature | Mesophilic range (e.g., 30°C) | Affects microbial metabolism and growth rates. |
| Salinity | Tolerant up to certain concentrations (e.g., 3-4%) | High salinity can exert osmotic stress on microorganisms, potentially inhibiting degradation. |
| Initial Contaminant Concentration | Effective at high concentrations (e.g., up to 2000 mg/L) | Very high concentrations can be toxic to some microorganisms, leading to a lag in degradation. |
This table summarizes the optimal conditions for the degradation of high-molecular-weight phthalates by microbial consortia, based on studies of compounds like DEHP. nih.govnih.gov
Phytoremediation is an environmental remediation technology that utilizes plants to remove, degrade, or contain contaminants in soil, sediment, and water. While phytoremediation has been successfully applied to various organic and inorganic pollutants, its specific application to high-molecular-weight phthalates like 9-Methyldecyl (5-Methylhexyl) Phthalate is an area with limited research.
The potential for phytoremediation of phthalates is dependent on the plant's ability to uptake the compound from the soil, translocate it to different plant tissues, and subsequently metabolize or sequester it. The hydrophobicity of high-molecular-weight phthalates can limit their bioavailability and uptake by plant roots. However, some studies have indicated that certain plant species can accumulate and metabolize lower-molecular-weight phthalates. The biotransformation of some phthalate congeners with medium or long side chains has been observed to be faster than those with short side chains in certain biological systems. researchgate.net Further research is needed to explore and identify plant species and associated microbial communities in the rhizosphere that could effectively remediate soils contaminated with long-chain phthalates.
Advanced Oxidation Processes (AOPs) for Chemical Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net AOPs are considered highly effective for the degradation of recalcitrant organic compounds like phthalates. iwaponline.comnih.gov
Photocatalysis is an AOP that utilizes a semiconductor photocatalyst, most commonly titanium dioxide (TiO2), and a light source (such as UV radiation) to generate highly reactive hydroxyl radicals. These radicals can then attack and degrade organic pollutants. cabidigitallibrary.orgresearchgate.net
Studies on various phthalates have shown that photocatalysis can be a highly effective degradation method. nih.govnih.gov The degradation efficiency is influenced by factors such as the type of phthalate, catalyst concentration, pH, and light intensity. cabidigitallibrary.org For instance, the photocatalytic degradation of DEHP using TiO2 has been shown to completely remove the compound from solution after 150 minutes of irradiation. cabidigitallibrary.org The degradation mechanism involves the scission of the ester or ethylhexyl chains of the aliphatic part of the molecule. cabidigitallibrary.org Combining biological degradation with photocatalysis has also been shown to significantly improve the removal of phthalates from wastewater. mdpi.com
| Phthalate | Photocatalyst | Light Source | Degradation Efficiency | Reference |
| Di-(2-ethylhexyl) phthalate (DEHP) | TiO2 | UV | 100% removal in 150 min | cabidigitallibrary.org |
| Dimethyl phthalate (DMP) | {001}TiO2 | Illumination | ~100% removal in 2 h | nih.gov |
| Diethyl phthalate (DEP) | {001}TiO2 | Illumination | ~100% removal in 2 h | nih.gov |
| Dibutyl phthalate (DBP) | 3% Ce/Gd-WS2 | Illumination | 85% photodegradation | mdpi.com |
This table presents findings from various studies on the photocatalytic degradation of different phthalates.
UV radiation, when combined with other oxidants like hydrogen peroxide (H2O2) or ozone (O3), can also effectively degrade phthalates. abzums.ac.ir Ultraviolet radiation alone can partially degrade some phthalate compounds, but its effectiveness is significantly enhanced when used in combination with oxidants to generate hydroxyl radicals. abzums.ac.ir
The Fenton process involves the reaction of hydrogen peroxide (H2O2) with ferrous ions (Fe2+) to generate hydroxyl radicals. researchgate.net This process is known for its high efficiency in oxidizing a wide range of organic pollutants. tums.ac.irmdpi.com The photo-Fenton process is an enhancement of the Fenton process where UV light is used to photochemically reduce Fe3+ back to Fe2+, thereby regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net
The effectiveness of the Fenton process is highly dependent on pH, with optimal conditions typically being acidic (around pH 3). tums.ac.ir Studies on the degradation of DEHP have shown that the Fenton process can achieve high removal efficiencies. tums.ac.ir For example, at an optimal pH of 3, with specific concentrations of H2O2 and Fe2+, an 85.6% degradation of DEHP was observed within 60 minutes. tums.ac.ir The efficiency of the Fenton-like process can be further enhanced by the addition of surfactants to increase the solubility of hydrophobic phthalates. nih.gov
Ozonation is a water treatment process that uses ozone (O3), a powerful oxidant, to disinfect water and degrade organic and inorganic pollutants. nih.gov Ozone can react with pollutants directly or decompose to form hydroxyl radicals, which then participate in the oxidation process. nih.gov Catalytic ozonation, where a catalyst is used to enhance the decomposition of ozone to form hydroxyl radicals, has been shown to be highly effective for the degradation of phthalates like dimethyl phthalate (DMP), achieving nearly 100% removal in a short time. nih.gov The degradation rates of various low-molecular-weight phthalates by ozonation have been studied, with the reaction rates varying depending on the specific phthalate structure. nih.gov
Sonolysis is an AOP that uses high-frequency ultrasound to induce acoustic cavitation in a liquid, leading to the formation of localized hot spots with extreme temperatures and pressures. These conditions can lead to the formation of hydroxyl radicals from the decomposition of water molecules, which can then degrade organic pollutants. Sonolysis has been shown to be effective for the degradation of phthalates and its efficiency can be enhanced when combined with other AOPs like photolysis. researchgate.net
Sorption-Based Removal Methods (e.g., Activated Carbon, Nanomaterials)
Sorption is a widely utilized physicochemical process for the removal of organic contaminants, including high molecular weight phthalates like this compound, from environmental matrices such as water and soil. nih.gov This process involves the accumulation of the contaminant (sorbate) onto the surface of a solid material (sorbent). The effectiveness of sorption is largely dependent on the physicochemical properties of both the phthalate and the sorbent material, as well as environmental conditions like pH and temperature. nih.govnih.gov For hydrophobic compounds such as high molecular weight phthalates, sorption to organic matter in soil and sediment is a key environmental fate process. nih.govacs.org Remediation strategies leverage this principle by using materials with high surface areas and specific surface chemistries to capture and concentrate these contaminants.
General mechanisms governing the sorption of phthalates include partitioning, surface adsorption, and pore filling. nih.gov Surface adsorption can be further broken down into several types of interactions:
Hydrophobic interactions: As non-polar molecules, phthalates tend to move from the aqueous phase to the surface of a hydrophobic sorbent to minimize contact with water. This is a primary driver for the adsorption of high molecular weight phthalates.
Van der Waals forces: These are weak, short-range intermolecular forces that contribute to the physical adsorption of phthalate molecules onto the sorbent surface. nih.gov
π-π interactions: The aromatic ring in the phthalate structure can interact with the surfaces of carbonaceous materials like activated carbon, which are rich in graphitic structures. nih.gov
Electrostatic interactions: Although less dominant for neutral phthalate molecules, these can play a role depending on the sorbent's surface charge and the solution's pH. nih.govnih.gov
Due to a lack of specific research on this compound, the following discussion on sorbent performance is based on data from analogous high molecular weight and branched-chain phthalates, such as Di(2-ethylhexyl) phthalate (DEHP).
Activated Carbon
Activated carbon (AC) is one of the most effective and commonly used adsorbents for removing a broad range of organic pollutants from water due to its highly porous structure, large specific surface area, and versatile surface chemistry. nih.govmdpi.comresearchgate.net The efficiency of AC in removing phthalates is well-documented, although performance can be influenced by the raw material of the AC and its activation method. researchgate.net
Research has shown that the adsorption capacity of AC generally decreases as the molecular weight and size of the phthalate molecule increase, which can be attributed to steric hindrance and slower diffusion into the micropores of the carbon. mdpi.com However, the increased hydrophobicity of larger phthalates can also enhance their tendency to adsorb from aqueous solutions. acs.org For instance, studies comparing different phthalates have shown that while low molecular weight phthalates are readily adsorbed, high molecular weight ones like DEHP are also effectively removed. researchgate.net The adsorption process on activated carbon is often described by models like the Langmuir and Freundlich isotherms, which help quantify the adsorption capacity and intensity. nih.gov
Table 1: Comparative Adsorption of Various Phthalates on Activated Carbon Note: Data is based on studies of common phthalates, used here as analogues for high molecular weight, branched compounds like this compound.
| Phthalate Compound | Activated Carbon Type | Adsorption Capacity (qm, mg/g) | Key Findings | Reference |
|---|---|---|---|---|
| Dibutyl Phthalate (DBP) | General Activated Carbon | 16.39 (in water) | Adsorption capacity significantly decreases in the presence of ethanol. | mdpi.com |
| Diethyl Phthalate (DEP) | Granular Activated Charcoal | 293.4 | Exhibited high removal efficiency and adsorption capacity. Adsorption was pH-dependent. | nih.gov |
| Di(2-ethylhexyl) phthalate (DEHP) | Peat-based Activated Carbon | Data not specified, but effective removal reported. | Adsorption is a key removal mechanism from water. | mdpi.com |
| Dimethylphthalate (DMP), Diethylphthalate (DEP), Diethylhexylphthalate (DEHP) | Two different commercial ACs (L27, X17) | Not specified | Non-electrostatic interactions, mainly dispersion forces and hydrophobic interactions, are predominant in phthalate adsorption. | researchgate.net |
Nanomaterials
In recent years, nanomaterials have emerged as a promising class of adsorbents for environmental remediation due to their exceptionally high surface-area-to-volume ratio and the ability to be functionalized for enhanced selectivity and efficiency. researchgate.net Various nanomaterials, including carbon nanotubes (CNTs), graphene, metal oxide nanoparticles, and magnetic nanocomposites, have been investigated for the removal of phthalates. researchgate.netresearchgate.net
Engineered nanomaterials can offer several advantages over traditional sorbents:
Enhanced Surface Area: Provides more active sites for adsorption.
Tailorable Surface Chemistry: Functional groups can be added to the surface of nanomaterials to specifically target certain pollutants. For example, novel amphiphilic magnetic nanocomposites (Fe₃O₄@A-O) have been synthesized to effectively adsorb phthalate esters. researchgate.net
Catalytic Activity: Some nanomaterials, like nano-Fe₂O₃ embedded in montmorillonite, can participate in photocatalytic degradation of phthalates, transforming them into less harmful compounds. researchgate.net
Magnetic Separability: Incorporating magnetic components (e.g., Fe₃O₄) allows for easy separation of the sorbent from treated water using an external magnetic field, simplifying the remediation process.
The sorption mechanisms on nanomaterials are similar to those on activated carbon, including hydrophobic effects and π-π interactions, but can be more complex and targeted depending on the nanomaterial's design. nih.gov
Table 2: Application of Nanomaterials in Phthalate Remediation Note: This table presents findings on various phthalates as specific data for this compound is not available.
| Nanomaterial | Target Phthalate(s) | Removal Method | Key Research Findings | Reference |
|---|---|---|---|---|
| Amphiphilic Magnetic Nanocomposite (Fe₃O₄@A-O) | Phthalate Esters (general) | Adsorption | Synthesized via a simple sol-gel method, showing potential for phthalate removal. | researchgate.net |
| Nano-Fe₂O₃ in Montmorillonite (Fe-Mt) | Diethyl Phthalate (DEP) | Photocatalytic Degradation | Enhanced photo-assisted degradation of DEP by 2.5 times compared to nano-Fe₂O₃ alone. | researchgate.net |
| Carbon Nanotubes (CNTs) | Dialkyl Phthalate Esters | Adsorption | Noted as a potential carbonaceous element for adsorption due to high surface area. | |
| Graphene | Phthalate Esters (general) | Adsorption | Possesses a very high theoretical surface area, making it a potential high-capacity adsorbent. |
Future Research Directions and Emerging Challenges for 9 Methyldecyl 5 Methylhexyl Phthalate
Development of Novel and Highly Sensitive Analytical Approaches for Trace Level Detection
A significant challenge in assessing the environmental prevalence and human exposure to 9-Methyldecyl (5-Methylhexyl) Phthalate (B1215562) is the lack of specific, highly sensitive analytical methods for its detection at trace levels. As a complex, high molecular weight (HMW) isomeric phthalate, its analysis is often complicated by the presence of other structurally similar phthalates in environmental and biological matrices. nih.gov Future research must focus on developing robust analytical techniques capable of accurately identifying and quantifying this specific isomer.
Currently, the analysis of phthalates, including complex isomeric mixtures, predominantly relies on chromatography-based techniques. nih.govmdpi.com Gas chromatography (GC) and liquid chromatography (LC), especially when coupled with mass spectrometry (MS), are the most widely used methods due to their sensitivity and capability for separation and identification. nih.govmdpi.com However, the high boiling points of HMW phthalates can pose a challenge for GC analysis, potentially leading to decomposition during injection. mdpi.com
Emerging analytical strategies that could be adapted and optimized for 9-Methyldecyl (5-Methylhexyl) Phthalate include advanced sample preparation and detection technologies. The development of methods for detecting trace levels of phthalates in various media is an ongoing area of research. rsc.orgyoutube.com
Table 1: Overview of Analytical Techniques for Phthalate Detection
| Analytical Technique | Sample Preparation Method | Typical Limits of Detection (LOD) | Key Advantages & Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), Solid-Phase Microextraction (SPME) nih.gov | 0.0006 to 0.034 ng/m³ (in air) youtube.comresearchgate.net | Advantages: High separation efficiency for volatile compounds. mdpi.comChallenges: Potential thermal decomposition of HMW phthalates; complex isomeric mixtures can be difficult to resolve. nih.govmdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Online SPE, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) nih.govuq.edu.au | 0.01-0.5 ng/mL (in urine) uq.edu.au | Advantages: Suitable for non-volatile and thermally labile compounds; lower detection limits for isomeric mixtures like DINP and DIDP. nih.govmdpi.comChallenges: Matrix effects can suppress or enhance ion signals. |
| Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) | Dispersive liquid–liquid microextraction (DLLME) nih.gov | Not specified for this compound | Advantages: Enhanced separation capacity for complex mixtures. Challenges: More complex data processing and instrumentation. |
Future efforts should aim to develop and validate specific analytical standards and reference materials for this compound. This would enable the creation of targeted methods with improved selectivity and sensitivity, allowing for more accurate measurements in complex samples such as soil, water, food products, and human tissues. nih.govnih.gov
Comprehensive Elucidation of Long-Term Environmental Fate and Persistence Mechanisms
The long-term environmental fate of this compound is largely uncharacterized. As a high molecular weight, branched-chain phthalate, it is expected to exhibit strong hydrophobicity, leading to low water solubility and a high octanol-water partition coefficient (log Kow). nih.govcpsc.gov These properties suggest a tendency to partition from water into soil, sediment, and sludge, where it may persist for extended periods. nih.govcpsc.gov
The biodegradation of phthalates is a primary mechanism for their removal from the environment, but the rate and extent of this process are highly dependent on the chemical's structure. researchgate.net Generally, long-chain branched phthalates are more resistant to biodegradation than their short-chain, linear counterparts. nih.govresearchgate.net The degradation process typically begins with the hydrolysis of the diester to its monoester, mono-(9-methyldecyl) phthalate or mono-(5-methylhexyl) phthalate, followed by further oxidative degradation of the alkyl side chains. nih.govresearchgate.net
Table 2: Factors Influencing Phthalate Biodegradation
| Factor | Influence on Biodegradation | Research Findings on Related Compounds |
| Chemical Structure | Branching and length of alkyl chains significantly affect degradation rates. researchgate.net | Isomers of phthalates exhibit different biodegradation rates; enzymes can be structurally specific. For example, butyl 2-ethyl-hexyl phthalate was readily degraded under methanogenic conditions while DEHP showed little degradation. researchgate.net |
| Environmental Conditions | Temperature, pH, and the presence of specific microbial communities are critical. nih.gov | Optimal degradation of DEHP by Nocardia asteroides was found at 30 °C and a pH of 8.0. nih.gov Complete degradation of some phthalates by Gordonia sp. was achieved at 30°C and a pH of 7.0 after 5 days. canada.ca |
| Bioavailability | Strong adsorption to soil and sediment can limit the availability of HMW phthalates to microorganisms. nih.gov | The hydrophobic nature of HMW phthalates causes them to bind to organic matter, reducing their degradation by natural processes. nih.gov |
Future research is critically needed to determine the specific biodegradation pathways and kinetics for this compound under various environmental conditions (aerobic and anaerobic). Identifying the specific microorganisms capable of degrading this compound and the enzymatic systems involved is essential. researchgate.net Furthermore, studies on its potential for long-range environmental transport and bioaccumulation in food chains are necessary to fully understand its environmental risk. nih.gov
Advanced Mechanistic Studies on Unexplored Biological Targets and Pathways
The toxicological profile of this compound is largely unknown. Research on other HMW phthalates suggests that the primary toxic species are often the monoester metabolites, which are formed after hydrolysis in the body. cpsc.gov For long-chain phthalates, these monoesters can undergo further oxidation, creating a variety of secondary metabolites whose biological activities require investigation. nih.govresearchgate.net
A key mechanism of toxicity for many phthalates involves the disruption of the endocrine system, particularly through the activation of peroxisome proliferator-activated receptors (PPARs). cpsc.gov PPARs are nuclear receptors that regulate lipid metabolism and other cellular processes. cpsc.gov Activation of PPARα is linked to hepatotoxicity in rodents, while interactions with other PPAR isoforms like PPARγ are also being investigated. mdpi.comcpsc.gov Phthalate exposure has also been associated with oxidative stress and inflammation. cdc.gov
Table 3: Potential Toxicological Mechanisms of Phthalates
| Biological Target/Pathway | Description of Effect | Findings from Related Phthalates |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Activation can disrupt lipid metabolism and hormone signaling. cpsc.govbiorxiv.org | MEHP and MCHP (a metabolite of DCHP) have been shown to promote lipid accumulation in liver cells and activate PPAR pathways. mdpi.com |
| Endocrine Disruption | Interference with the synthesis and action of steroid hormones, such as testosterone (B1683101) and estrogen. nih.gov | Some phthalates are known to have anti-androgenic effects, impacting male reproductive development. nih.gov |
| Oxidative Stress | Generation of reactive oxygen species (ROS) leading to cellular damage. | Oxidative stress has been identified as a critical mechanism of toxicity for DEHP and DEP in fish embryos. cdc.gov |
| Metabolic Disruption | Alterations in glucose and lipid metabolism in key metabolic tissues like the liver and adipose tissue. mdpi.com | Studies link phthalate exposure to metabolic disorders such as obesity, insulin (B600854) resistance, and hepatotoxicity. mdpi.com |
Advanced mechanistic studies are required to identify the specific molecular targets of this compound and its metabolites. In vitro studies using human cell lines (e.g., hepatocytes, endocrine cells) and advanced techniques like transcriptomics and metabolomics can help elucidate the pathways it perturbs. mdpi.comnih.gov Investigating its potential to act as an agonist or antagonist for various nuclear receptors beyond PPARs is a critical area for future research to understand its potential for endocrine disruption and other toxic effects. njit.edu
Integrated Environmental Modeling and Holistic Risk Assessment Frameworks
Developing a comprehensive risk assessment for this compound requires integrating exposure models with toxicological data, a task currently hampered by the significant data deficiencies for this compound. Holistic risk assessment frameworks for phthalates are moving towards evaluating cumulative risk from exposure to multiple phthalates that share common mechanisms of toxicity. canada.caacs.org
Exposure modeling involves estimating human intake from various sources, including diet, dust ingestion, and inhalation of indoor air. nih.gov For HMW phthalates, which are prevalent in materials like PVC flooring and food packaging, these pathways are particularly relevant. nih.gov The accuracy of these models depends on reliable data regarding the concentration of the chemical in different environmental media and products, as well as its migration and release characteristics. nl.go.kr
Risk characterization compares the estimated human exposure to levels known to cause adverse effects in toxicological studies. researchgate.netmdpi.com This is often expressed as a hazard quotient (HQ) or a margin of safety (MOS). researchgate.netmdpi.com For phthalates, there is a growing consensus that risk assessments should consider the additive effects of mixtures, as exposure rarely occurs to a single phthalate in isolation. acs.org
Table 4: Components of an Integrated Risk Assessment Framework
| Framework Component | Description | Challenges for this compound |
| Exposure Assessment | Quantifying human intake through all relevant pathways (ingestion, inhalation, dermal). nih.gov | Lack of data on concentrations in consumer products, food, and indoor environments; unknown migration rates. |
| Hazard Identification | Identifying potential adverse health effects (e.g., reproductive toxicity, hepatotoxicity). nih.gov | Insufficient toxicological data; specific target organs and mechanisms are unknown. |
| Dose-Response Assessment | Determining the relationship between the dose and the incidence of adverse effects to establish a tolerable daily intake (TDI). nih.gov | No specific in vivo or in vitro dose-response studies are available. |
| Cumulative Risk Assessment | Evaluating the combined risk from exposure to multiple chemicals with a common mechanism of action. canada.caacs.org | The common mechanism of action with other phthalates has not been confirmed; contribution to cumulative risk is unknown. |
Future research must prioritize generating the foundational data needed to parameterize these models for this compound. This includes studies on its occurrence, environmental transport, and toxicity. As more data becomes available, it can be incorporated into integrated models to conduct a more holistic risk assessment, considering co-exposures to other phthalates and providing a more realistic picture of the potential risks to human health and the environment. acs.org
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying 9-Methyldecyl (5-Methylhexyl) Phthalate in environmental or biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting branched-chain phthalates. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) to isolate phthalates from complex matrices (e.g., urine, serum, or environmental samples).
- Column Selection : Opt for a mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) to resolve structural isomers.
- Validation : Include deuterated internal standards (e.g., this compound-d4) to correct for matrix effects and ionization efficiency .
- Table 1 : GC-MS Parameters for Phthalate Analysis
| Parameter | Specification |
|---|---|
| Column | 30 m × 0.25 mm, 0.25 µm film (5% phenyl) |
| Injection Temperature | 280°C (splitless mode) |
| Oven Program | 50°C (1 min) → 20°C/min → 300°C (5 min) |
| Ionization Source | Electron Impact (70 eV) |
| Quantification Ions | m/z 149, 167, 279 (phthalate backbone) |
Q. How should researchers design animal studies to evaluate the reproductive toxicity of this compound?
- Methodological Answer :
- Dose Standardization : Administer doses spanning human-relevant exposure levels (e.g., 1–500 mg/kg/day) and include a vehicle control group. Use pharmacokinetic modeling to account for metabolic differences between species .
- Endpoints : Measure biomarkers like testicular histopathology, sperm count, and hormone levels (e.g., testosterone, estradiol).
- Confounding Controls : Pair-fed animals to eliminate nutritional variability and monitor co-exposure to other phthalates via HPLC .
Advanced Research Questions
Q. How can conflicting data on the endocrine-disrupting effects of this compound be resolved?
- Methodological Answer :
- Data Harmonization : Re-analyze raw datasets using standardized effect-size metrics (e.g., odds ratios for epidemiological studies, benchmark doses for animal data).
- Confounding Adjustment : In epidemiological studies, apply multivariable regression to account for correlated phthalate metabolites (e.g., DEHP metabolites) and covariates like BMI or lipid levels .
- In Vitro Validation : Use receptor-binding assays (e.g., ERα/AR transactivation) to confirm agonist/antagonist activity .
Q. What methodologies are critical for cumulative risk assessment of phthalates with shared metabolic pathways?
- Methodological Answer :
- Pharmacokinetic Modeling : Integrate physiologically based pharmacokinetic (PBPK) models to simulate interactions between this compound and structurally similar phthalates (e.g., DEHP, DINP).
- Hazard Index (HI) Approach : Calculate HI values using potency-weighted exposure estimates for phthalates targeting the same organ system (e.g., liver or reproductive tract) .
- Table 2 : Key Data Gaps for Cumulative Risk Assessment
| Data Gap | Research Need |
|---|---|
| Cross-species metabolic scaling | Comparative hepatocyte metabolism assays |
| Interaction thresholds | Isobole-based mixture toxicity studies |
| Longitudinal exposure biomarkers | NHANES-style biomonitoring cohorts |
Q. How should researchers adjust for confounding by coexposure to multiple phthalates in epidemiological studies?
- Methodological Answer :
- Correlation Analysis : Calculate Spearman’s ρ for urinary metabolite concentrations (e.g., MEHHP, MECPP) to identify highly correlated phthalates (ρ > 0.6).
- Sensitivity Analyses : Compare models with and without adjustment for correlated metabolites. Use directed acyclic graphs (DAGs) to identify minimally sufficient adjustment sets .
- Instrumental Variables : Employ Mendelian randomization to mitigate residual confounding in genetic association studies .
Key Considerations for Methodological Rigor
- Dose-Response Analysis : Use benchmark dose (BMD) modeling with EPA’s BMDS software for non-linear responses .
- Biomonitoring : Normalize urinary phthalate metabolite levels to creatinine and account for short half-lives via repeated sampling .
- Quality Control : Include inter-laboratory validation for analytical methods, as per ISO 17025 guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
